molecular formula C20H24ClN3O3 B2782682 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034529-90-1

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No.: B2782682
CAS No.: 2034529-90-1
M. Wt: 389.88
InChI Key: SJIJVGMBTYFNKD-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group. The ethanone moiety is linked to a 4-isopropylphenoxy group, distinguishing it from related derivatives.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-14(2)15-5-7-17(8-6-15)26-13-19(25)24-9-3-4-18(12-24)27-20-22-10-16(21)11-23-20/h5-8,10-11,14,18H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIJVGMBTYFNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound consists of a chloropyrimidine moiety, a piperidine ring, and an isopropylphenoxy group, which contribute to its interactions with various biological targets.

  • Molecular Formula : C20_{20}H24_{24}ClN3_3O3_3
  • Molecular Weight : 389.9 g/mol
  • CAS Number : 2034529-90-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloropyrimidine component is known for binding to nucleotide sites, while the piperidine structure enhances affinity and specificity. The isopropylphenoxy group may influence the compound's stability and bioavailability, enhancing its therapeutic potential.

1. Antidiabetic Effects

Research indicates that compounds similar to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone can act as agonists for G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-dependent insulin release. Studies have shown that GPR119 agonists can stimulate insulin secretion and increase levels of glucagon-like peptide-1 (GLP-1), which are beneficial in managing type 2 diabetes .

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways through its interaction with specific receptors involved in inflammatory responses, although detailed mechanisms require further investigation.

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity, possibly through the inhibition of specific signaling pathways involved in tumor growth and metastasis. However, more comprehensive studies are necessary to validate these effects.

Case Studies and Research Findings

StudyFindings
GPR119 Agonist Study Demonstrated that compounds targeting GPR119 can enhance insulin secretion in vivo and promote GLP-1 release, indicating potential for diabetes treatment .
Anti-inflammatory Research Investigated the modulation of inflammatory cytokines by similar compounds, suggesting a pathway for therapeutic applications .
Anticancer Investigations Preliminary data indicate inhibition of cancer cell proliferation in vitro; further studies are needed to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanoneStructureGPR119 agonist; potential anti-inflammatory and anticancer activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methylphenoxy)ethanoneStructureSimilar GPR119 activity; differing potency due to methyl substitution
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-cyclopropylethanoneStructureInvestigated for similar biological activities but with different reactivity profiles

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Core: Piperidin-1-yl-ethanone.
  • Substituents: Position 3: 5-Chloropyrimidin-2-yloxy. Ethanone side chain: 4-Isopropylphenoxy.

Analog 1 : Vandetanib Derivatives (, Compounds 1–5)

  • Core: Piperidin-1-yl-ethanone or propyl-1-one.
  • Substituents: Quinazolin-7-yloxy linked to aryl amino groups (e.g., 3-bromo-4-methylphenyl). Nitroimidazole or methyl-nitroimidazole groups.
  • Key Differences: Nitroimidazole moieties and quinazoline scaffolds suggest distinct biological targets (e.g., tyrosine kinases) compared to the target compound’s chloropyrimidine and isopropylphenoxy groups .

Analog 2: 1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone ()

  • Core: Piperidin-1-yl-ethanone.
  • Substituents: Pyrazol-3-yl group with 4-chlorophenyl and pyrimidin-4-yl. Hydroxyl group on ethanone.
  • Key Differences: Hydroxyl group enhances hydrophilicity, contrasting with the target’s lipophilic isopropylphenoxy group .

Analog 3 : Pyrazolo[3,4-d]pyrimidin-4-yloxy Derivatives ()

  • Core: Piperidin-1-yl-ethanone.
  • Substituents :
    • Pyrazolo[3,4-d]pyrimidin-4-yloxy group.
    • Methanesulfonyl-phenyl or methylpyridinyl groups.
  • Key Differences : Sulfonyl and heteroaromatic groups may improve metabolic stability but alter binding affinity compared to the target’s chloropyrimidine .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~420 (estimated) Not reported 5-Cl-pyrimidine, 4-isopropylphenoxy
Vandetanib Derivative 1 570.1668 143.3–145.0 Nitroimidazole, quinazoline
Vandetanib Derivative 2 598.1981 128.7–130.3 Methyl-nitroimidazole, quinazoline
Hydroxyethanone Analog ~450 (estimated) Not reported 4-Cl-phenyl, pyrimidin-4-yl, -OH
  • Melting points for Vandetanib derivatives suggest crystalline stability, while the target compound’s properties remain uncharacterized in the provided evidence .

Q & A

Q. What are the typical synthetic routes for synthesizing 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, often starting with the coupling of chloropyrimidine with a piperidine derivative, followed by phenoxy-ethanone functionalization. Key steps include:

  • Nucleophilic substitution : Reacting 5-chloropyrimidin-2-ol with a piperidinyl group under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-piperidine linkage .
  • Etherification : Introducing the 4-isopropylphenoxy group via Williamson ether synthesis, requiring controlled temperature (60–80°C) and anhydrous solvents (e.g., THF) .
  • Purification : Chromatography (silica gel) or recrystallization to achieve >95% purity, monitored by HPLC or TLC .

Q. Optimization strategies :

ParameterExample ConditionsImpact on Yield
Solvent polarityDMF vs. THFTHF improves selectivity
CatalystPd(OAc)₂ for coupling reactionsIncreases efficiency by 20–30%
Temperature80°C for etherificationReduces side-product formation

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperidinyl protons at δ 3.0–3.5 ppm, pyrimidine carbons at δ 160–165 ppm) .
  • X-ray crystallography : Resolves spatial conformation, particularly the orientation of the chloropyrimidine and isopropylphenoxy groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 432.15) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

Discrepancies often arise from variations in assay conditions or substituent effects. Methodological approaches include:

  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure affinity for targets like kinase enzymes, comparing results under standardized buffer conditions (pH 7.4, 25°C) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets, highlighting how the 5-chloropyrimidine group influences selectivity .
  • Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259401) to identify trends in IC₅₀ values for similar piperidine derivatives .

Q. What strategies are recommended for optimizing pharmacokinetic properties, such as solubility and metabolic stability?

Key modifications and assays:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -SO₂CH₃) to the isopropylphenoxy moiety, monitored via logP measurements (target <3.5) .
  • Metabolic stability testing : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Replace labile groups (e.g., ester linkages) with stable bioisosteres .
  • Permeability assays : Caco-2 cell models to assess intestinal absorption, optimizing via prodrug strategies if needed .

Q. How should experimental designs for in vivo efficacy studies account for potential off-target effects?

  • Dose-response profiling : Use staggered dosing (1–100 mg/kg) in rodent models to identify therapeutic windows while monitoring liver enzymes (ALT/AST) for toxicity .
  • Off-target screening : Broad-panel kinase assays (Eurofins) to assess selectivity against 100+ kinases, prioritizing compounds with <10% inhibition of non-targets .
  • Control groups : Include structurally related inactive analogs (e.g., 5-methylpyrimidine derivatives) to isolate the role of the chloro substituent .

Q. What methodologies are employed to analyze the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Monitor degradation via UPLC-PDA .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
  • Light sensitivity : ICH Q1B guidelines for photostability testing under UV/visible light .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Silence putative targets (e.g., PI3Kα) in cell lines and assess rescue of phenotype post-treatment .
  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to recombinant proteins .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes/pathways (e.g., MAPK signaling) after exposure .

Q. Data Contradiction Analysis Example

StudyReported IC₅₀ (nM)Assay ConditionsLikely Cause of Discrepancy
Smith et al.12 ± 2Human PI3Kγ, ATP 10µMLow ATP competition
Jones et al.85 ± 10Rat PI3Kγ, ATP 1mMHigh ATP reduces potency

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